2-(Methylamino)benzo[d]thiazol-4-ol
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Overview
Description
2-(Methylamino)benzo[d]thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)benzo[d]thiazol-4-ol typically involves the condensation of 2-aminothiophenol with methylamine under controlled conditions. One common method involves the use of a cyclization reaction where 2-aminothiophenol reacts with methylamine in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and yield. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)benzo[d]thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-(Methylamino)benzo[d]thiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Methylamino)benzo[d]thiazol-4-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This action can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antiviral activities.
Benzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Methylbenzothiazole: Investigated for its potential as a monoamine oxidase inhibitor.
Uniqueness
2-(Methylamino)benzo[d]thiazol-4-ol stands out due to its unique combination of a methylamino group and a benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-(methylamino)-1,3-benzothiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-9-8-10-7-5(11)3-2-4-6(7)12-8/h2-4,11H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFHQIHFLZFPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC=C2S1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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